![molecular formula C18H20O6 B14274899 2-[(3,5-Dimethoxyphenyl)methyl]-4,6-dimethoxybenzoic acid CAS No. 168287-25-0](/img/structure/B14274899.png)
2-[(3,5-Dimethoxyphenyl)methyl]-4,6-dimethoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,5-Dimethoxyphenyl)methyl]-4,6-dimethoxybenzoic acid is an organic compound with a complex structure that includes multiple methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dimethoxyphenyl)methyl]-4,6-dimethoxybenzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Dimethoxyphenyl)methyl]-4,6-dimethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[(3,5-Dimethoxyphenyl)methyl]-4,6-dimethoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3,5-Dimethoxyphenyl)methyl]-4,6-dimethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylacetic acid: Shares similar methoxy groups but differs in the overall structure and properties.
3,5-Dimethoxyphenylacetic acid: Another related compound with similar functional groups but different chemical behavior.
Uniqueness
2-[(3,5-Dimethoxyphenyl)methyl]-4,6-dimethoxybenzoic acid is unique due to its specific arrangement of methoxy groups and the resulting chemical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
168287-25-0 |
|---|---|
Molecular Formula |
C18H20O6 |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
2-[(3,5-dimethoxyphenyl)methyl]-4,6-dimethoxybenzoic acid |
InChI |
InChI=1S/C18H20O6/c1-21-13-6-11(7-14(9-13)22-2)5-12-8-15(23-3)10-16(24-4)17(12)18(19)20/h6-10H,5H2,1-4H3,(H,19,20) |
InChI Key |
CLPXVTMSMJUBPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CC2=C(C(=CC(=C2)OC)OC)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



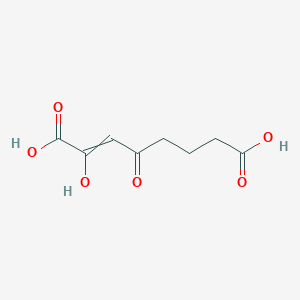

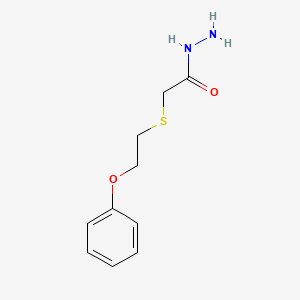
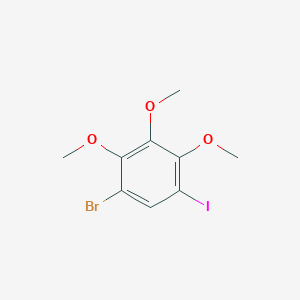
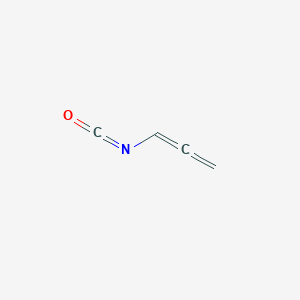
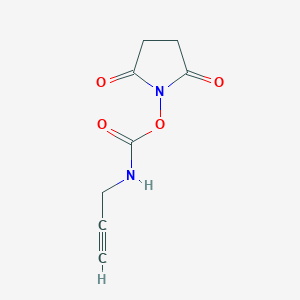
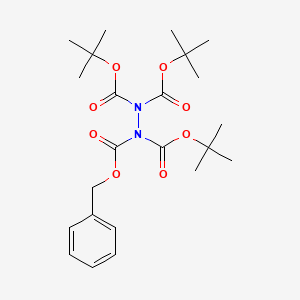
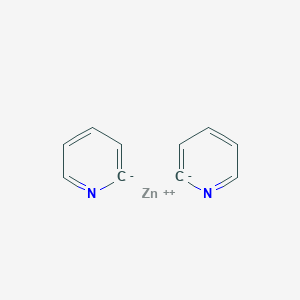
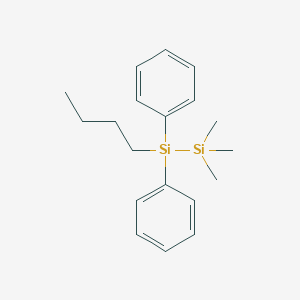

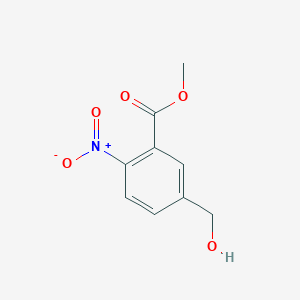
![Methyl 4-fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14274895.png)

